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molecular formula C24H29N3O B8542517 Propanamide,n-[3-[1-(1h-indol-7-ylmethyl)-4-piperidinyl]phenyl]-2-methyl-

Propanamide,n-[3-[1-(1h-indol-7-ylmethyl)-4-piperidinyl]phenyl]-2-methyl-

Cat. No. B8542517
M. Wt: 375.5 g/mol
InChI Key: QKNRZZJLBYIYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067534B1

Procedure details

Prepared by Procedure F and Scheme R, without HOAc, using 1H-indole-7-carbaldehyde and 2-methyl-N-[3-(4-piperidinyl)phenyl]propanamide: ESMS m/e: 376.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-N-[3-(4-piperidinyl)phenyl]propanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=O)[CH:3]=[CH:2]1.[CH3:12][CH:13]([CH3:29])[C:14]([NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:18]=1)=[O:15]>CC(O)=O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:10][N:26]2[CH2:27][CH2:28][CH:23]([C:19]3[CH:18]=[C:17]([NH:16][C:14](=[O:15])[CH:13]([CH3:12])[CH3:29])[CH:22]=[CH:21][CH:20]=3)[CH2:24][CH2:25]2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C=O
Step Two
Name
2-methyl-N-[3-(4-piperidinyl)phenyl]propanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC1=CC(=CC=C1)C1CCNCC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC=CC(=C12)CN1CCC(CC1)C=1C=C(C=CC1)NC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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